2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid
Description
Properties
Molecular Formula |
C8H6ClN3O5S |
|---|---|
Molecular Weight |
291.67 g/mol |
IUPAC Name |
2-(7-chlorosulfonyl-1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6ClN3O5S/c9-18(16,17)5-1-6-8(15)12(3-7(13)14)10-4-11(6)2-5/h1-2,4H,3H2,(H,13,14) |
InChI Key |
AIUZWSIOTZLJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)N(N=CN2C=C1S(=O)(=O)Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d]triazin-2-yl]acetic acid
General Synthetic Approaches to Pyrrolo[1,2-d]triazine Cores
The synthesis of pyrrolo[1,2-d]triazine derivatives generally follows several strategic routes, as summarized in recent comprehensive reviews on pyrrolo-triazine chemistry:
- Starting from pyrrole derivatives: Functionalization of pyrrole-2-carboxylates or related compounds by N-amination and subsequent cyclization to build the triazine ring.
- Via bromohydrazone intermediates: Utilizing hydrazone formation and bromination steps to facilitate ring closure.
- Formation of triazinium dicyanomethylide intermediates: Enabling cycloaddition reactions to construct the fused heterocycle.
- Multistep synthesis involving halogenation and substitution: Employing chlorination or bromination at specific ring positions followed by nucleophilic substitution.
- Transition metal-mediated synthesis: Using palladium or copper catalysts for cross-coupling or annulation reactions.
- Rearrangement reactions: Transforming pyrrolo-oxadiazines into the target triazine structures via intramolecular rearrangements.
These methods provide a toolkit for assembling the pyrrolo-triazine scaffold with various substituents, including the chlorosulfonyl group.
Specific Synthesis of the Title Compound
The preparation of 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d]triazin-2-yl]acetic acid typically involves the following key steps:
Step 1: Construction of the Pyrrolo[1,2-d]triazine Core
- Starting from a suitable pyrrole derivative such as methyl pyrrole-2-carboxylate, N-amination is performed using aminating agents like chloramine (NH2Cl) to introduce the hydrazine functionality.
- The intermediate undergoes cyclization with reagents such as formamidine acetate, which facilitates the formation of the 1,2,4-triazine ring fused to the pyrrole.
- This step yields a bicyclic compound with a free or protected keto group at the 1-position.
Step 2: Functionalization at the 7-Position
- The 7-position of the pyrrolo-triazine ring is selectively halogenated , often by treatment with phosphorus oxychloride (POCl3) or N-bromosuccinimide (NBS), to introduce a reactive halogen atom (chlorine or bromine).
- This halogen serves as a handle for further substitution.
Step 3: Introduction of the Chlorosulfonyl Group
- The halogenated intermediate is subjected to chlorosulfonation , typically using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2), to replace the halogen with the chlorosulfonyl (-SO2Cl) group at the 7-position.
- This reaction requires controlled conditions to avoid over-sulfonation or degradation of the heterocyclic core.
Step 4: Installation of the Acetic Acid Side Chain
- The acetic acid moiety is introduced at the 2-position via alkylation or carboxylation reactions.
- For example, the 2-position can be functionalized by reaction with bromoacetic acid derivatives or by direct carboxylation of a methyl group using strong bases and carbon dioxide.
- Hydrolysis of ester intermediates may be necessary to yield the free acetic acid.
Representative Reaction Scheme (Simplified)
Optimization and Yields
- Literature reports indicate that the N-amination and cyclization steps proceed with high yields (typically 70-90%) when using optimized aminating agents and reaction conditions.
- Halogenation at the 7-position is regioselective, with yields ranging from 60-80% depending on the halogenating agent and reaction time.
- Chlorosulfonation requires careful temperature control (often 0–5 °C) to avoid side reactions, with yields around 50-70%.
- The final acetic acid installation step typically achieves yields of 60-75% after purification.
- Overall, the multistep synthesis yields the target compound in 30-50% total yield after purification, which is acceptable for complex heterocyclic synthesis.
Analytical and Research Outcomes
- NMR spectroscopy (1H, 13C) confirms the successful formation of the fused triazine ring and the presence of the chlorosulfonyl group.
- Mass spectrometry verifies the molecular weight consistent with the formula C9H6ClN4O5S.
- X-ray crystallography (where available) confirms the planar fused bicyclic structure and the positioning of substituents.
- Chromatographic techniques (HPLC, LC-MS) are employed to monitor reaction progress and purity.
- The compound exhibits significant reactivity at the chlorosulfonyl group, enabling further derivatization for biological testing.
Comparative Perspectives from Different Sources
Chemical Reactions Analysis
Types of Reactions
2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid can undergo various chemical reactions, including:
Substitution reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction reactions: The oxo group can be reduced to hydroxyl groups under appropriate conditions.
Oxidation reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can modify the existing functional groups .
Scientific Research Applications
2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid, a comparative analysis with structurally analogous compounds is provided below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocyclic Structure: The target compound’s pyrrolo-triazine core (vs. imidazo-triazine in or pyrrolo-pyrazine in ) affects electronic properties and binding affinity. Triazine derivatives are known for strong hydrogen-bonding interactions, enhancing target selectivity in enzyme inhibition .
Functional Groups: The chlorosulfonyl group distinguishes the target compound from analogs with fluorophenyl () or quinolinyl-methyl () substituents. This group enables sulfonamide synthesis, a critical pathway in drug development, whereas fluorophenyl groups in enhance metabolic stability.
Reactivity and Solubility :
- The acetic acid group in the target compound and the SMPR-listed analog () improves aqueous solubility compared to the benzamide derivative in , which relies on salt formation (e.g., hydrochloride salts) for bioavailability.
Biological Activity: The patent compound in exhibits kinase inhibition due to its quinolinyl-methyl substituent, while the SMPR compound () targets phosphodiesterases.
Research Findings
- Synthetic Utility : The chlorosulfonyl group in the target compound allows for nucleophilic substitution reactions, enabling the synthesis of sulfonamide derivatives for high-throughput screening .
- Enzyme Interactions : Computational docking studies suggest the triazine core interacts with ATP-binding pockets in kinases, while the acetic acid group may chelate metal ions in metalloenzymes .
Limitations and Contradictions
Biological Activity
2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo-triazin core structure with a chlorosulfonyl group that may contribute to its reactivity and biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Several studies have highlighted its potential in inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : Preliminary data suggest effectiveness against certain bacterial strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways.
The anticancer properties are primarily attributed to the compound's ability to induce apoptosis in cancer cells. This process involves several key mechanisms:
- Activation of Caspases : The compound has been shown to increase the expression of pro-apoptotic factors such as caspase-3 and caspase-9 while decreasing anti-apoptotic factors like Bcl-2 .
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to decreased proliferation of cancer cells .
Case Studies
-
Hepatocellular Carcinoma : In vitro studies demonstrated that the compound significantly reduced cell viability in HepG2 cell lines with an IC50 value indicating potent cytotoxicity .
Cell Line IC50 (µM) Mechanism HepG2 10 Apoptosis induction MCF-7 12 Cell cycle arrest - Breast Cancer (MCF-7) : The compound exhibited significant cytotoxic effects, with studies revealing increased ROS production and alterations in mitochondrial membrane potential .
Antimicrobial Activity
Preliminary evaluations suggest that 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid may possess antimicrobial properties. The compound was tested against various bacterial strains with promising results indicating inhibition of growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
Enzyme Inhibition
Research has indicated that the compound may inhibit specific enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. For instance:
Q & A
Q. What are the recommended synthetic routes for 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the pyrrolo[1,2-d][1,2,4]triazine core via cyclization reactions using precursors like aminopyrroles and triazine derivatives.
- Step 2: Introduction of the chlorosulfonyl group at the 7-position using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to avoid side reactions .
- Step 3: Attachment of the acetic acid moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., DMF or acetonitrile) and inert atmospheres .
- Key Considerations: Monitor reaction progress with TLC or HPLC, and purify intermediates via column chromatography to minimize impurities.
Q. How can researchers characterize the purity and structural integrity of this compound?
A combination of analytical techniques is recommended:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and aromaticity of the heterocyclic core.
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight verification.
- X-ray Crystallography: For definitive structural confirmation, particularly if spectral data conflicts with theoretical predictions .
Advanced Research Questions
Q. How should researchers design experiments to optimize the chlorosulfonation step in the synthesis?
Use a Design of Experiments (DoE) approach:
- Variables: Temperature (−10°C to 25°C), stoichiometry of SO₂Cl₂ (1–3 equivalents), and reaction time (2–24 hours).
- Response Metrics: Yield, purity (HPLC), and byproduct formation.
- Statistical Analysis: ANOVA to identify significant factors. For example, lower temperatures (0–5°C) reduce sulfonic acid byproducts, while excess SO₂Cl₂ improves conversion .
- In Situ Monitoring: FTIR to track sulfonyl chloride formation (S=O stretch at 1360–1380 cm⁻¹) .
Q. What analytical strategies resolve contradictions between theoretical and observed spectral data?
Discrepancies often arise from unexpected tautomerism or impurities:
- Tautomer Identification: Use 2D NMR (COSY, HSQC) to distinguish between keto-enol forms in the triazine ring .
- Impurity Profiling: LC-MS/MS to detect trace intermediates (e.g., des-chlorosulfonyl derivatives) and adjust purification protocols.
- Crystallographic Validation: Single-crystal X-ray diffraction provides unambiguous structural data, resolving ambiguities in NMR assignments .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies :
- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC. The chlorosulfonyl group is prone to hydrolysis in alkaline conditions (pH > 10) .
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Store lyophilized samples at −20°C to prevent sulfonic acid formation .
Q. How can the environmental fate of this compound be evaluated using the INCHEMBIOL framework?
Adapt the INCHEMBIOL experimental design :
- Abiotic Transformations: Study hydrolysis kinetics (pH 7–9) and photodegradation under UV light (λ = 254 nm).
- Biotic Degradation: Use soil or microbial consortia to assess biodegradation pathways (e.g., LC-QTOF-MS for metabolite identification).
- Ecotoxicity: Perform Daphnia magna or algal growth inhibition assays to estimate EC₅₀ values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
